molecular formula C10H13BrO2 B1529755 2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol CAS No. 943742-31-2

2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol

Cat. No.: B1529755
CAS No.: 943742-31-2
M. Wt: 245.11 g/mol
InChI Key: MDGQANLLBAZNNV-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C10H13BrO2 and a molecular weight of 245.11 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further substituted with an ethoxy group and an ethan-1-ol moiety. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol typically involves the bromination of 2-ethoxyphenyl ethan-1-ol. One common method includes the reaction of 2-ethoxyphenyl ethan-1-ol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the phenyl ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-ethoxyphenyl ethan-1-ol. Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization through various substitution reactions.

    Biology: This compound can be used in the study of biological pathways and mechanisms, particularly those involving brominated phenyl compounds.

    Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor in the synthesis of drug candidates.

    Industry: It is utilized in the development of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

Similar compounds to 2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol include:

    2-(4-Bromophenyl)ethan-1-ol: Lacks the ethoxy group, making it less versatile in certain synthetic applications.

    2-(4-Bromo-2-methoxyphenyl)ethan-1-ol: Contains a methoxy group instead of an ethoxy group, which can influence its reactivity and solubility.

    2-(4-Chloro-2-ethoxyphenyl)ethan-1-ol:

This compound is unique due to its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(4-bromo-2-ethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-2-13-10-7-9(11)4-3-8(10)5-6-12/h3-4,7,12H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGQANLLBAZNNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using a procedure analogous to that used to prepare 30B, 62D (700 mg, 3.3 mmol) was heated in a pressure vessel with 9-BBN at 100° C. for 10 h and worked up as in 30B to yield 62E (620 mg, 82%) as solid. 1H NMR (400 MHz, CDCl3) δ ppm 1.41 (t, J=6.95 Hz, 3 H) 2.85 (t, J=6.32 Hz, 2 H) 3.81 (t, J=6.32 Hz, 2 H) 4.02 (q, J=7.07 Hz, 2 H) 6.96 (s, 1 H) 6.99-7.03 (m, 2 H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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